alpha-D-Idofuranose

X-ray crystallography stereochemistry absolute configuration

alpha-D-Idofuranose is the alpha-configured five-membered ring (furanose) form of D-idose, a rare aldohexose. Its molecular formula is C₆H₁₂O₆, with a molecular weight of 180.16 g/mol.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 41847-67-0
Cat. No. B15177625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-Idofuranose
CAS41847-67-0
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C(C1C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4+,5+,6+/m1/s1
InChIKeyAVVWPBAENSWJCB-URLGYRAOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-D-Idofuranose (CAS 41847-67-0): A Rare D-Idose Furanose with Definitive X-Ray Crystallographic Characterization


alpha-D-Idofuranose is the alpha-configured five-membered ring (furanose) form of D-idose, a rare aldohexose [1]. Its molecular formula is C₆H₁₂O₆, with a molecular weight of 180.16 g/mol. While D-idose exists in equilibrium with multiple pyranose and furanose forms in solution, the alpha-D-idofuranose isomer has been isolated and its absolute stereochemistry and three-dimensional geometry have been definitively proven by single-crystal X-ray diffraction analysis [2]. This structural confirmation is a foundational reference point for researchers requiring a well-characterized, stereochemically defined furanose building block, distinguishing it from the complex, uncharacterized mixtures typical of commercially available D-idose .

Why alpha-D-Idofuranose Cannot Be Substituted with Generic D-Idose or Other Hexose Furanoses


Substituting alpha-D-Idofuranose with generic D-idose or other hexose furanoses introduces significant and often unmanageable variability in experimental outcomes. Generic D-idose is not a single compound but a dynamic, solvent-dependent equilibrium mixture of alpha- and beta- pyranose and furanose tautomers , rendering precise stoichiometric control and mechanistic interpretation unreliable. Furthermore, even among furanoses, the stereochemical arrangement of hydroxyl groups dictates distinct three-dimensional conformations and hydrogen-bonding networks [1]. For instance, the crystal structure of alpha-D-idofuranose reveals a specific hydrogen-bonding pattern that is a direct consequence of its D-ido configuration, which will differ fundamentally from that of alpha-D-glucofuranose or alpha-D-mannofuranose. This geometric specificity is critical for applications requiring defined molecular recognition, such as enzymatic assays or the synthesis of stereochemically pure complex glycans [2].

alpha-D-Idofuranose (41847-67-0): Quantitative Differentiation Evidence for Scientific Selection


Definitive Crystallographic Structure Confirmation for alpha-D-Idofuranose

The absolute configuration and solid-state conformation of alpha-D-idofuranose have been unequivocally established by single-crystal X-ray diffraction, providing a level of structural certainty not available for the majority of rare monosaccharide furanose forms [1]. In contrast, the solution-phase behavior of generic D-idose is a complex mixture of multiple tautomers, with its alpha-D-idofuranose component not being a discrete, isolable entity without specific synthetic intervention .

X-ray crystallography stereochemistry absolute configuration

Anomalous Gas-Phase Stability Profile of D-Idose Furanose vs. Pyranose

A comprehensive theoretical study of all eight D-aldohexoses revealed a unique stability inversion for D-idose. In the gas phase, furanose forms are computationally more stable than pyranose forms for most hexoses (e.g., D-glucose, D-mannose). However, D-idose, along with D-galactose, D-psicose, and L-sorbose, is an exception, exhibiting a relative stabilization of the pyranose form over the furanose form in the gas phase [1]. This is in stark contrast to the behavior observed for the majority of aldohexoses and highlights its distinct energetic landscape [2].

computational chemistry conformational analysis hexose stability

Enzymatic Distinction: Glucose Isomerase Discriminates Between D-Gluco and L-Ido Furanose Configurations

The enzyme glucose isomerase (EC 5.3.1.5) demonstrates strict stereochemical discrimination in its substrate scope. While it efficiently catalyzes the isomerization of 5-azido-5-deoxy-D-glucofuranose to the corresponding D-fructopyranose derivative, it does not act on the structurally analogous alpha-D-idofuranose derivative [1]. Instead, a separate L-idofuranose derivative is required to generate the corresponding L-sorbopyranose product. This indicates that the enzyme's active site is highly sensitive to the stereochemical differences between the D-gluco and D-ido (or L-ido) configurations, even at a site remote from the anomeric center.

enzymatic synthesis glucose isomerase substrate specificity

Validated Application Scenarios for alpha-D-Idofuranose (CAS 41847-67-0) in Research and Development


Absolute Stereochemical Reference for Crystallography and Computational Modeling

alpha-D-Idofuranose serves as a definitive, experimentally validated structural benchmark for the D-idose furanose configuration. Its published crystal data [1] provides essential validation for computational models (e.g., DFT, molecular dynamics) of furanose ring conformations and can be used to interpret the conformation of L-iduronic acid residues in glycosaminoglycans like heparan sulfate and dermatan sulfate [2].

Chiral Building Block for the Synthesis of Rare L-Idose Derivatives and Carbasugars

As established, alpha-D-idofuranose is a key starting material or intermediate for synthesizing biologically relevant L-idose derivatives and L-iduronic acid, which are components of important biomolecules [1]. Its defined stereochemistry is critical for achieving high diastereoselectivity in multi-step synthetic routes, such as the preparation of protected L-idofuranose synthons used in glycosidase inhibitor development and the assembly of heparin-related oligosaccharides [2].

Investigating Enzyme Specificity and Developing Negative Controls

The inability of glucose isomerase to process D-idofuranose derivatives [1] highlights its utility in probing enzyme active site architecture and stereoelectronic requirements. Researchers investigating carbohydrate-active enzymes can use alpha-D-idofuranose as a structurally defined, non-reactive control to validate substrate specificity assays, distinguishing specific catalytic activity from non-specific binding or background signals that might occur with more promiscuous substrates like D-glucose or D-galactose derivatives.

Physical Organic Chemistry Studies of Anomeric and Conformational Effects

The unique gas-phase stability profile of D-idose, where pyranose forms are favored over furanose forms in contrast to most hexoses [1], makes alpha-D-idofuranose a compelling subject for fundamental studies of the anomeric effect, hydrogen bonding, and solvent effects on conformational equilibria. Its use allows for a direct comparison with the behavior of its more common epimers (e.g., D-glucose, D-galactose) to dissect the energetic contributions of specific stereochemical arrangements.

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